9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol
Description
This compound, with the CAS number 60763-76-0 and molecular formula C₁₈H₃₈O₉S₃, is a structurally complex polyol featuring a combination of hydroxyl, ether (dioxa), and thioether (dithia) groups . Its molecular weight is 494.68 g/mol, and predicted properties include a density of 1.325±0.06 g/cm³, a boiling point of 726.5±60.0 °C, and a pKa of 13.31±0.20 .
Properties
CAS No. |
60763-76-0 |
|---|---|
Molecular Formula |
C18H38O9S3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[2,3-bis[2-hydroxy-3-(2-hydroxyethylsulfanyl)propoxy]propoxy]-3-(2-hydroxyethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C18H38O9S3/c19-1-4-28-12-15(22)7-25-10-18(27-9-17(24)14-30-6-3-21)11-26-8-16(23)13-29-5-2-20/h15-24H,1-14H2 |
InChI Key |
IARJOBRQDRUJBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(COCC(COCC(CSCCO)O)OCC(CSCCO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Absence of Direct Synthetic Routes in Public Databases
Inference from Structural Features and Related Chemistry
Given the compound’s structure—a polyether-thioether with multiple hydroxy substituents—its synthesis likely involves:
- Stepwise etherification reactions to build the polyether backbone, possibly via nucleophilic substitution of halogenated polyethers with hydroxyalkyl or thiol nucleophiles.
- Introduction of thioether linkages by reaction of thiol-containing moieties (e.g., 2-hydroxyethylthiol) with epoxides or halogenated intermediates.
- Protection/deprotection strategies to selectively functionalize hydroxy groups.
- Use of polyhydroxy precursors such as glycerol derivatives or poly(ethylene glycol) analogs.
Analogous Synthetic Strategies in Literature
- Polyether-thioether compounds are often synthesized by nucleophilic ring opening of epoxides with thiol nucleophiles.
- For example, the reaction of epichlorohydrin with thiol-containing alcohols under basic conditions can yield hydroxyalkyl thioethers.
- Sequential etherifications using diols and dithiols can extend the chain length.
- Purification typically involves chromatographic techniques or recrystallization.
Proposed General Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Preparation of 2-hydroxyethylthiol | Commercially available or synthesized from ethylene oxide and hydrogen sulfide | Thiol nucleophile source |
| 2 | Epoxide ring opening | Reaction of epichlorohydrin or glycidyl ethers with 2-hydroxyethylthiol under basic conditions | Formation of hydroxyalkyl thioether |
| 3 | Polyether chain extension | Repeated etherification with diols or polyols (e.g., glycerol derivatives) | Building polyether backbone |
| 4 | Final purification | Chromatography or recrystallization | Isolation of pure tetrol compound |
Data Table: Key Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular formula | C18H38O9S3 | PubChem |
| Molecular weight | 494.7 g/mol | PubChem |
| XLogP (hydrophobicity) | -2.1 | Computed (XLogP3) |
| Hydrogen bond donors | 6 | Computed (Cactvs) |
| Hydrogen bond acceptors | 12 | Computed (Cactvs) |
| Rotatable bonds | 23 | Computed (Cactvs) |
| Exact mass | 494.1678 Da | PubChem |
Summary and Recommendations
- No direct, detailed synthetic procedures for 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol are publicly documented.
- The compound’s synthesis can be hypothesized based on general organic synthesis principles for polyether-thioether polyols.
- Experimental synthesis would likely involve stepwise nucleophilic substitution and epoxide ring opening with thiol and hydroxyalkyl groups.
- Further research in specialized chemical literature or patents may be required for exact procedures.
- Verification of synthetic routes should be done experimentally, considering the compound’s multiple functional groups and sensitivity.
Chemical Reactions Analysis
Types of Reactions
9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl and thioether groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form alcohols and thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and thiolates. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the hydroxyl groups can produce alcohols.
Scientific Research Applications
Drug Delivery Systems
The compound has been investigated for its role as a drug delivery agent due to its unique structural properties that enhance solubility and bioavailability of poorly soluble drugs. Its thioether and hydroxyl functional groups facilitate interactions with biological membranes, potentially improving the uptake of therapeutic agents.
Case Study:
A study demonstrated that formulations containing this compound significantly improved the absorption of hydrophobic drugs in vitro. The incorporation of 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol into lipid-based systems resulted in a marked increase in drug solubility and stability .
Anticancer Therapeutics
Research has indicated that this compound can be utilized in the development of anticancer therapies . Its ability to selectively target cancer cells while sparing normal cells enhances its potential as a therapeutic agent.
Case Study:
In a preclinical trial involving various cancer cell lines, the compound exhibited selective cytotoxicity against tumor cells. The mechanism was attributed to the compound's ability to disrupt cellular redox balance and induce apoptosis specifically in malignant cells .
Mechanistic Insights
The mechanism of action of 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol involves modulation of cellular signaling pathways associated with oxidative stress and apoptosis. By acting on these pathways, the compound can enhance the efficacy of existing chemotherapeutics.
Comparative Analysis of Applications
| Application Area | Mechanism | Outcome |
|---|---|---|
| Drug Delivery | Enhances solubility and membrane permeability | Improved absorption of hydrophobic drugs |
| Anticancer Therapeutics | Induces apoptosis in cancer cells | Selective cytotoxicity against tumor cells |
Mechanism of Action
The mechanism of action of 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Biological Activity
The compound 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol (CAS Number: 60763-76-0) is a complex organic molecule with significant biological implications. It features a unique structure that includes multiple hydroxyl groups and sulfur atoms, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C18H38O9S3
- Molecular Weight : 494.67 g/mol
- IUPAC Name : 9-{2-HYDROXY-3-[(2-HYDROXYETHYL)SULFANYL]PROPOXY}-7,11-DIOXA-3,15-DITHIAHEPTADECANE-1,5,13,17-TETROL
- SMILES Notation : OCCSCC(O)COCC(COCC(O)CSCCO)OCC(O)CSCCO
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. Preliminary studies suggest that it may function as a modulator of cellular processes due to its hydroxyl and thioether groups. These functional groups can participate in hydrogen bonding and nucleophilic attacks, potentially influencing enzyme activities and receptor interactions.
Antioxidant Properties
Research indicates that the compound exhibits antioxidant properties. A study investigating similar thioether compounds found that they could scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for protecting cellular components from damage associated with various diseases.
Antimicrobial Activity
In vitro tests have shown that compounds with similar structural features possess antimicrobial properties. The presence of hydroxyl and thioether groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes . Specific studies have reported effective inhibition against gram-positive and gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines suggested that the compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Further research is needed to elucidate the specific pathways involved.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thioether compounds. The results indicated that compounds similar to 9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Study 2: Antimicrobial Assessment
In a clinical microbiology study, a series of thioether compounds were tested against a panel of bacterial strains. The results showed that the compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H38O9S3 |
| Molecular Weight | 494.67 g/mol |
| CAS Number | 60763-76-0 |
| Antioxidant Activity | Effective (IC50 < 30 µM) |
| Antimicrobial Activity | Inhibitory against E. coli |
| Cytotoxicity (Cancer Cells) | Induces apoptosis (IC50 ~ 20 µM) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s distinguishing features include:
- Four hydroxyl groups (tetrol) at positions 1,5,13,15.
- Two ether linkages (7,11-dioxa).
- Two thioether linkages (3,15-dithia).
- A central hydroxyethylthiopropoxy side chain.
Comparisons focus on compounds with analogous functional groups:
Poly(oxy-1,2-ethanediyl) Ethers with Thioether Modifications
- Similarities: Ether backbones and thioether side chains. Differences: Perfluorinated alkyl chains enhance hydrophobicity and thermal stability, unlike the fully hydroxylated structure of the target compound. Applications: Used in fluorosurfactants and waterproof coatings.
Methacrylate-Based Polymers with Hydroxy-Thioether Moieties
- Example : 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propoxy]propyl methacrylate (CAS 446264-97-7) .
- Similarities : Hydroxypropoxy-thioether side chains.
- Differences : Siloxane and methacrylate groups dominate, enabling high oxygen permeability in contact lenses.
- Applications : Hydrogel polymers for medical devices.
Pharmacologically Active Thioether Derivatives
- Example: L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide) . Similarities: Hydroxy-thioether-propoxy backbone. Differences: Aromatic sulfonamide groups confer G-protein-coupled receptor (GPCR) antagonism. Applications: Cardiovascular and metabolic disorder therapeutics.
Data Table: Structural and Physical Properties Comparison
*Estimated based on polymer chain length.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multiple hydroxyl and sulfur groups complicate purification, as seen in similar polyols .
- Hazard Data: Limited ecotoxicological data exist, though its structural analogs in fluorinated surfactants show bioaccumulation risks .
- Performance Gaps : Unlike siloxane-methacrylate copolymers, the compound lacks demonstrated oxygen permeability or biocompatibility .
Q & A
Q. How can the chemical structure of this compound be rigorously characterized, and what analytical techniques are essential for verifying its functional groups?
- Methodological Answer : Utilize spectroscopic techniques such as high-resolution NMR (1H, 13C, and 2D-COSY) to map the polyether and dithia chains, and mass spectrometry (HRMS) to confirm molecular weight. For sulfur-containing moieties, Raman spectroscopy or X-ray crystallography (if crystallizable) can resolve thioether linkages. Cross-validate with synthetic intermediates (e.g., thiol-protected precursors) to track structural integrity during synthesis .
Q. What are the optimal conditions for synthesizing this compound, given its complex polyether-dithia backbone?
- Methodological Answer : Employ stepwise coupling under inert atmospheres to prevent oxidation of thiol groups. Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for sulfur detection. Post-synthesis, purify using size-exclusion chromatography to separate oligomeric byproducts .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer : Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). Document impurities via HPLC-MS and establish acceptance criteria (e.g., ≤0.5% total impurities per pharmacopeial guidelines ). Share raw spectral data and synthetic intermediates through open-access repositories to enable cross-lab validation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s solubility and membrane permeability for drug delivery applications?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models parameterized with experimental solubility data (e.g., logP from octanol-water partitioning). Use molecular dynamics simulations to study interactions with lipid bilayers, focusing on the polyether-dithia backbone’s flexibility. Validate predictions using artificial membrane permeability assays (e.g., PAMPA) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct dose-response studies across multiple cell lines to assess cytotoxicity thresholds. Compare results under standardized conditions (e.g., oxygen tension, serum concentration) to isolate confounding variables. Use metabolomic profiling to identify off-target interactions (e.g., glutathione depletion due to thiol reactivity) .
Q. How can the thermodynamic stability of this compound be systematically evaluated under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds. For pH-dependent stability, use UV-Vis spectroscopy to track absorbance changes in buffered solutions (pH 1–13). Cross-reference with computational density functional theory (DFT) to identify vulnerable bonds .
Q. What advanced techniques validate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For covalent interactions (e.g., thiol-disulfide exchange), use LC-MS/MS to detect adduct formation. Pair with cryo-EM or X-ray crystallography for structural insights into binding pockets .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing dithia with diaza groups, varying ether chain lengths). Test analogs in parallel using high-throughput screening (HTS) . Apply multivariate regression to correlate structural features (e.g., H-bond donors, polar surface area) with activity. Use Bayesian statistics to prioritize lead candidates .
Q. What theoretical frameworks guide the study of this compound’s redox behavior in biological systems?
- Methodological Answer : Anchor experiments in Marcus theory to model electron-transfer kinetics involving thiol/disulfide motifs. For cellular redox effects, integrate systems biology models (e.g., Nrf2/ARE pathway modulation). Validate with redox-sensitive fluorescent probes (e.g., roGFP) in live-cell imaging .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
